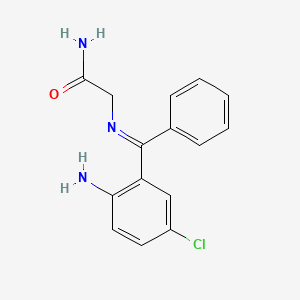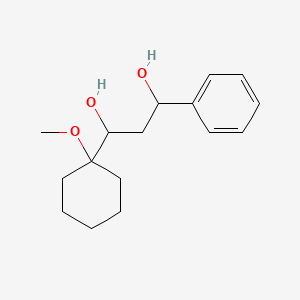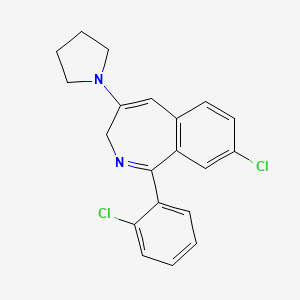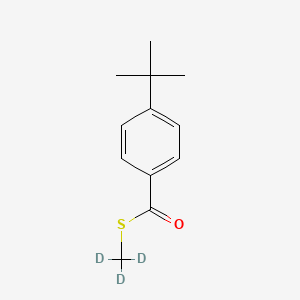
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is a chemical compound with the molecular formula C16H14D10O3. It is an intermediate in the synthesis of Ivacaftor, a medication used in the treatment of cystic fibrosis . This compound is characterized by the presence of a benzenecarbothioic acid group, a tert-butyl group, and a deuterated methyl ester group.
Métodos De Preparación
The synthesis of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester involves several steps. One common method includes the reaction of benzenecarbothioic acid with tert-butyl alcohol and deuterated methanol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly Ivacaftor . Its deuterated form is valuable in research for studying metabolic pathways and drug interactions. Additionally, it is used in the development of isotopically labeled compounds for use in mass spectrometry and other analytical techniques .
Mecanismo De Acción
The mechanism of action of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is related to its role as an intermediate in the synthesis of Ivacaftor. Ivacaftor works by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis patients. The molecular targets and pathways involved include the CFTR protein and its associated ion channels .
Comparación Con Compuestos Similares
Similar compounds to Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester include other esters of benzenecarbothioic acid and deuterated analogs. For example:
Benzenecarbothioic acid, 4-(1,1-dimethylethyl) ester: Similar structure but without the deuterated methyl group.
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl) ester: Non-deuterated version of the compound.
The uniqueness of this compound lies in its deuterated methyl group, which makes it particularly useful in isotopic labeling studies and pharmaceutical research .
Propiedades
Número CAS |
82505-06-4 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
S-(trideuteriomethyl) 4-tert-butylbenzenecarbothioate |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3/i4D3 |
Clave InChI |
XDPPGGSEBMDYLC-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])SC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



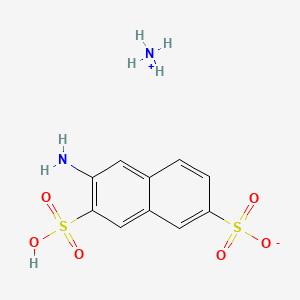


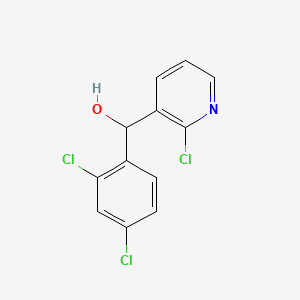
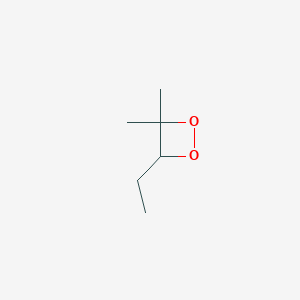
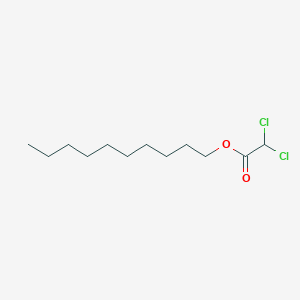
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

